Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
Description
Structural Significance of 1,3,4-Oxadiazole Core in Bioactive Compounds
The structural significance of the 1,3,4-oxadiazole core in bioactive compounds extends far beyond its role as a simple heterocyclic replacement, encompassing fundamental aspects of molecular recognition, protein-ligand interactions, and pharmacokinetic optimization. Research has established that the 1,3,4-oxadiazole moiety functions as a privileged scaffold capable of interacting with diverse biological targets through multiple mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular processes. The heterocycle's planar aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while its hydrogen bond acceptor capabilities enable formation of critical interactions with donor groups in biological macromolecules.
Detailed structure-activity relationship studies have revealed that the positioning and nature of substituents on the 1,3,4-oxadiazole ring profoundly influence biological activity and selectivity profiles. The electron-deficient nature of the heterocycle allows for modulation of electronic properties through strategic substitution, enabling fine-tuning of binding affinity and selectivity for specific targets. Research has demonstrated that compounds incorporating 1,3,4-oxadiazole cores exhibit potent inhibitory activity against various enzymes including methionine aminopeptidase, telomerase, focal adhesion kinase, thymidylate synthase, and glycogen synthase kinase-3. Additionally, these compounds have shown remarkable efficacy in inhibiting growth factors such as epidermal growth factor receptor and vascular endothelial growth factor, highlighting the versatility of this heterocyclic system.
The therapeutic applications of 1,3,4-oxadiazole-containing compounds span multiple disease areas, with particularly notable success in anticancer, antimicrobial, and anti-inflammatory therapeutics. In anticancer applications, 1,3,4-oxadiazole derivatives have demonstrated ability to inhibit tubulin polymerization, interact with DNA structures, and modulate histone deacetylases. The heterocycle's role in antimicrobial agents includes selective inhibition of bacterial enzymes and disruption of essential cellular processes. Furthermore, anti-inflammatory applications have been explored through the development of compounds that selectively inhibit cyclooxygenases while minimizing adverse effects associated with traditional non-steroidal anti-inflammatory drugs.
Table 1: Biological Activities of 1,3,4-Oxadiazole Derivatives
| Activity Type | Target Proteins | Representative Compounds | Potency Range |
|---|---|---|---|
| Anticancer | Methionine aminopeptidase | 1,3,4-oxadiazole-pyridine hybrids | Nanomolar |
| Antimicrobial | Peptide deformylase | Substituted 1,3,4-oxadiazoles | Micromolar |
| Anti-inflammatory | Cyclooxygenases | 1,3,4-oxadiazole-thiol derivatives | Nanomolar |
| Antifungal | Cell wall synthesis enzymes | 1,2,4-oxadiazolyl-amides | Micromolar |
| Antiviral | Various viral proteins | Diverse 1,3,4-oxadiazole scaffolds | Variable |
Stereochemical Complexity in Bicyclic Pyrrolidine-Containing Systems
The integration of bicyclic pyrrolidine-containing systems into complex molecular architectures introduces profound stereochemical considerations that significantly impact biological activity, synthetic accessibility, and physicochemical properties. The hexahydrocyclopenta[c]pyrrol framework represents a particularly sophisticated example of such systems, characterized by multiple stereogenic centers and conformational constraints that arise from the fused ring structure. Research has demonstrated that the stereochemical configuration at each chiral center can dramatically influence binding affinity, selectivity, and overall pharmacological profile, necessitating careful consideration of stereochemical outcomes during synthetic planning and optimization.
The conformational dynamics of bicyclic pyrrolidine systems are governed by the phenomenon of pseudorotation, an intrinsic property of saturated five-membered rings that allows these structures to adopt energetically favorable conformations. In the context of hexahydrocyclopenta[c]pyrrol derivatives, this conformational flexibility is constrained by the bicyclic framework, resulting in defined three-dimensional shapes that can be precisely controlled through strategic substitution patterns. Studies have shown that different stereoisomers of these bicyclic systems can exhibit markedly different biological profiles due to variations in their binding modes with enantioselective proteins. The spatial orientation of substituents, particularly at the 3a and 6a positions, plays a crucial role in determining the overall molecular conformation and subsequent biological activity.
Synthetic approaches to bicyclic pyrrolidine-containing systems require sophisticated strategies to control stereochemical outcomes and achieve desired configurations. Multi-step synthetic routes typically involve cyclization reactions that establish the bicyclic framework, followed by stereoselective functionalization to introduce specific substituents with defined stereochemistry. Research has demonstrated that palladium-catalyzed cross-coupling reactions can be effectively employed to install substituents at specific positions, enabling the creation of derivatives with enhanced biological activity. The stereochemical complexity of these systems often necessitates the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to obtain enantiomerically pure compounds.
Table 2: Stereochemical Parameters of Hexahydrocyclopenta[c]pyrrol Systems
| Stereogenic Centers | Possible Stereoisomers | Preferred Conformations | Synthetic Challenges |
|---|---|---|---|
| 3a, 6a positions | 4 diastereomers | Cis-fused predominant | Ring closure selectivity |
| Additional substituents | Up to 16 total | Conformationally restricted | Stereoselective functionalization |
| Nitrogen substitution | Variable | Influenced by electronics | Regioselective alkylation |
The biological significance of stereochemical variation in bicyclic pyrrolidine systems has been extensively documented through structure-activity relationship studies. Research has revealed that compounds with specific stereochemical configurations exhibit enhanced binding affinity and selectivity for target proteins, while other stereoisomers may display reduced activity or altered selectivity profiles. The three-dimensional arrangement of functional groups within these bicyclic frameworks creates unique binding surfaces that can complement specific binding sites in biological targets. Studies have shown that the 3aS,6aR stereochemistry of certain derivatives influences the spatial orientation of attached peptide chains, affecting overall molecular conformation and biological activity.
Role of Cyclopropane Moieties in Conformational Restriction Strategies
Cyclopropane moieties represent one of the most powerful tools in medicinal chemistry for implementing conformational restriction strategies, providing rigidity and three-dimensional constraint that can enhance selectivity, potency, and metabolic stability. The unique bonding characteristics of the cyclopropane ring, arising from its inherent ring strain of 27.5 kcal/mol, create electronic properties that are intermediate between those of alkenes and saturated alkyl groups. This distinctive reactivity profile, combined with the ring's rigid planar geometry, makes cyclopropane derivatives particularly valuable for fine-tuning molecular properties and optimizing interactions with biological targets.
The conformational effects of cyclopropane incorporation extend beyond simple rigidity to include sophisticated stereochemical control mechanisms such as cyclopropylic strain. This phenomenon, analogous to allylic strain, creates energetic preferences for specific conformations based on the relative orientations of substituents adjacent to the cyclopropane ring. Research has demonstrated that strategic placement of cyclopropane moieties can effectively lock molecular conformations into bioactive states, eliminating conformational flexibility that might otherwise reduce binding affinity or selectivity. The ability to control side-chain orientations through cyclopropylic strain has proven particularly valuable in the development of receptor-selective ligands and enzyme inhibitors.
Recent advances in cyclopropane chemistry have expanded the synthetic accessibility of complex cyclopropane-containing compounds, enabling the preparation of sophisticated molecular architectures that incorporate multiple structural motifs. Modern synthetic methodologies include cobalt-catalyzed cyclopropanation reactions, transition metal-catalyzed carbene insertion processes, and novel radical chemistry approaches that provide safe and efficient access to diverse cyclopropane derivatives. These methodological improvements have facilitated the preparation of cyclopropane-containing building blocks on multigram scales, supporting their incorporation into drug discovery programs and materials science applications.
The pharmaceutical applications of cyclopropane-containing compounds span multiple therapeutic areas, with notable successes in the treatment of infectious diseases, metabolic disorders, and neurological conditions. Cyclopropane moieties are present in numerous Food and Drug Administration-approved medications, including treatments for COVID-19, asthma, hepatitis C, and HIV/AIDS. The ability of cyclopropane rings to increase drug potency, alter dissolution properties, minimize off-target interactions, and improve overall pharmacological profiles has established them as essential components in modern drug design strategies.
Table 3: Conformational Effects of Cyclopropane Incorporation
| Conformational Parameter | Effect of Cyclopropane | Biological Consequence | Examples |
|---|---|---|---|
| Rotational barriers | Increased rigidity | Enhanced selectivity | Receptor ligands |
| Bond angles | Constrained geometry | Improved binding | Enzyme inhibitors |
| Electronic properties | Modified reactivity | Altered metabolism | Prodrug systems |
| Steric interactions | Defined spatial arrangement | Reduced off-targets | Selective drugs |
The mechanism by which cyclopropane moieties influence biological activity involves multiple factors including conformational constraint, electronic effects, and steric interactions. The rigid planar structure of the cyclopropane ring creates defined spatial relationships between attached functional groups, enabling precise positioning of pharmacophoric elements for optimal target interactions. Research has shown that the electron-withdrawing nature of the cyclopropane ring can modulate the electronic properties of adjacent functional groups, influencing binding affinity and selectivity. Additionally, the compact three-dimensional profile of cyclopropane substituents can reduce steric clashes in binding sites while maintaining essential interactions, contributing to improved potency and selectivity profiles.
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSEAANMDCPHP-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. Specific routes often include:
Cyclopropylation: : Introduction of the cyclopropyl group to the oxadiazole ring.
Hexahydrocyclopenta[c]pyrrol Formation: : Using catalytic hydrogenation and ring-closing reactions.
Industrial Production Methods
On an industrial scale, the production might involve continuous flow chemistry techniques to ensure high yield and purity, leveraging optimized catalysts and solvents to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in a variety of chemical reactions, including:
Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Utilizing lithium aluminium hydride or sodium borohydride.
Substitution: : Involving halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Performed in an acidic or basic medium, often requiring moderate temperatures.
Reduction: : Typically conducted in an anhydrous environment with stirring under inert gas.
Substitution: : Catalyzed by bases or acids, depending on the specific reaction.
Major Products Formed
Major products from these reactions vary based on the pathway, including modified oxadiazoles, cyclopropyl derivatives, and pyrrol variants.
Scientific Research Applications
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole's applications span multiple disciplines:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential in modifying biological pathways.
Medicine: : Investigated for therapeutic uses, including antimicrobial and anticancer properties.
Industry: : Employed in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interactions with specific molecular targets and pathways. These might include:
Binding to Enzymes: : Modulating enzyme activity.
Receptor Interaction: : Acting as an agonist or antagonist.
Cellular Pathways: : Influencing signal transduction pathways to elicit biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a cyclopropane ring, a 1,3,4-oxadiazole scaffold, and a bicyclic pyrrolidine system. Below is a comparative analysis with structurally related molecules from patent literature and bioactive studies:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Cyclopropane vs. Ethyl Substitutions : The cyclopropyl group in the target compound may improve membrane permeability compared to bulkier ethyl substituents seen in analogs like (1R,3R,4S)-3-Ethyl-4-(...) .
- Oxadiazole vs. Triazole Cores : Unlike triazole-containing analogs (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives), the 1,3,4-oxadiazole core may reduce off-target interactions due to altered hydrogen-bonding capacity .
Bioactivity and Pharmacological Insights
While direct bioactivity data for the target compound are sparse, insights can be inferred from related molecules:
- Antimicrobial Potential: Marine actinomycete-derived bicyclic pyrrolidine analogs (e.g., salternamide E) exhibit potent antimicrobial and anticancer activities, suggesting similar pathways for the target compound .
- Kinase Inhibition: Compounds with fused heterocycles (e.g., pyrrolo-triazolo-pyrazines) show nanomolar-range inhibition of kinases like JAK2 and EGFR, hinting at possible kinase-targeted applications for the oxadiazole analog .
- Metabolic Stability: Cyclopropyl-substituted oxadiazoles demonstrate improved metabolic stability in hepatic microsome assays compared to non-substituted variants, as seen in patent-derived analogs .
Biological Activity
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The specific structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antiviral Properties : Potential in treating viral infections.
- Anti-inflammatory Effects : May reduce inflammation.
The antimicrobial activity of 1,3,4-oxadiazole derivatives is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that these compounds can interfere with bacterial cell wall synthesis and protein function.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
- Antifungal Activity : Research highlighted the efficacy of oxadiazole compounds against Candida albicans, showing significant inhibition of biofilm formation .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 8 | |
| Compound B | S. aureus | 16 | |
| Compound C | C. albicans | 32 |
Research Findings
Recent studies have focused on synthesizing novel derivatives of oxadiazoles and evaluating their biological activities. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial properties. The most promising candidates showed potent activity against both Gram-positive and Gram-negative bacteria .
- Molecular docking studies indicated that these compounds bind effectively to bacterial enzymes essential for cell wall synthesis, suggesting a mechanism for their antibacterial effects .
Q & A
Q. How can researchers optimize the synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole to improve yield and purity?
Methodological Answer: The synthesis of bicyclic oxadiazole derivatives typically involves cyclocondensation reactions between carboxylic acid derivatives and hydrazides. Key steps include:
- Cyclocondensation : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–60%) to isolate the product, followed by recrystallization using acetonitrile or dichloromethane .
- Catalytic Optimization : Test palladium or copper catalysts in coupling reactions to stabilize intermediates (e.g., hexahydrocyclopenta[c]pyrrole precursors) .
Q. What spectroscopic techniques are critical for characterizing the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (e.g., 300–400 MHz in DMSO-) to confirm stereochemistry at the (3aR,6aR) positions. Key signals include cyclopropane protons (δ 0.8–1.2 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 393 [M+H]+) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve bicyclic frameworks by growing single crystals in ethanol/water mixtures (70:30) .
Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with sterically constrained active sites (e.g., kinases or proteases) due to the compound’s bicyclic structure .
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity with Tb-labeled substrates) at concentrations of 0.1–10 μM. Include controls with cyclopropane-free analogs to assess structural specificity .
- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and compare with reference inhibitors like staurosporine .
Advanced Research Questions
Q. What strategies resolve contradictions in activity data between in vitro and cellular assays for this compound?
Methodological Answer:
- Solubility Testing : Measure logP values (e.g., using shake-flask method) to assess membrane permeability. If logP > 3, modify the cyclopropane or oxadiazole moieties to improve hydrophilicity .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze by LC-MS to identify degradation products (e.g., CYP450-mediated oxidation) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect non-specific binding .
Q. How can computational modeling predict the compound’s binding mode to retinol-binding protein 4 (RBP4)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with RBP4 crystal structures (PDB: 5NU8). Restrict the search space to the hydrophobic pocket near Trp67 and Glu72 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-arginine interaction. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energy contributions from the hexahydrocyclopenta[c]pyrrole core .
Q. What methods separate enantiomers of analogs with modified cyclopropane substituents?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns with n-hexane/isopropanol (90:10) at 1 mL/min. Monitor retention times for (3aR,6aR) vs. (3aS,6aS) configurations .
- Diastereomeric Salt Formation : React the racemate with L-tartaric acid in ethanol, then recrystallize at −20°C to isolate the desired enantiomer .
- Enzymatic Resolution : Screen lipases (e.g., CAL-B) in acetonitrile to selectively hydrolyze ester derivatives of the undesired enantiomer .
Q. How can researchers mitigate toxicity risks identified in preliminary hazard assessments?
Methodological Answer:
- In Silico Tox Prediction : Use Derek Nexus to flag structural alerts (e.g., oxadiazole-related mutagenicity) .
- Ames Test : Assess mutagenicity in TA98 and TA100 strains at concentrations up to 1 mg/plate. If positive, replace the oxadiazole with a thiadiazole ring .
- hERG Inhibition : Patch-clamp assays (IC < 10 μM) guide modifications to the benzyl or cyclopropane groups to reduce cardiac risk .
Q. What experimental designs validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- ROS Detection : Use DCFH-DA fluorescence in HUVEC cells treated with 1–50 μM compound. Compare with N-acetylcysteine controls .
- Gene Expression : Perform qPCR for Nrf2 targets (e.g., HO-1, GCLC) after 24-hour exposure. Use siRNA knockdown to confirm pathway specificity .
- In Vivo Models : Administer 10 mg/kg (IP) in zebrafish larvae and image oxidative stress via mitoTracker Red .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
